Cas no 866083-42-3 ((1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile)

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile is a chiral bicyclic nitrile compound with a constrained azabicyclo scaffold, offering unique steric and electronic properties for synthetic applications. Its rigid, three-dimensional structure enhances selectivity in asymmetric synthesis, particularly in pharmaceutical intermediates and catalyst design. The compound's stereochemical purity (1S,3S,5S configuration) ensures reproducibility in enantioselective transformations. The nitrile group provides versatility for further functionalization, including hydrolysis to carboxylic acids or reduction to primary amines. This scaffold is valued in medicinal chemistry for its ability to modulate conformational flexibility in bioactive molecules. Suitable for controlled environments due to its reactivity, it requires handling under inert conditions to preserve stability.
(1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile structure
866083-42-3 structure
Product Name:(1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile
CAS No:866083-42-3
MF:C6H8N2
MW:108.141120910645
CID:1862775
PubChem ID:55286896
Update Time:2025-11-01

(1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Azabicyclo[3.1.0]hexane-3-carbonitrile, (1S,3S,5S)-
    • (1S,3S,5S)-2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile
    • SCHEMBL4888142
    • 866083-42-3
    • ZQSMZFIOPBRRKZ-SRQIZXRXSA-N
    • (1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile
    • Inchi: 1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2/t4-,5+,6+/m1/s1
    • InChI Key: ZQSMZFIOPBRRKZ-SRQIZXRXSA-N
    • SMILES: N1[C@H](C#N)C[C@@H]2C[C@H]12

Computed Properties

  • Exact Mass: 108.068748264g/mol
  • Monoisotopic Mass: 108.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • Density: 1.15
  • Boiling Point: 237℃
  • Flash Point: 97℃

(1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (1S,3S,5S)-2-Azabicyclo3.1.0hexane-3-carbonitrile

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (CAS No. 866083-42-3): A Comprehensive Overview

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (CAS No. 866083-42-3) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the azabicycloalkane family and possesses a distinctive three-dimensional structure that confers it with unique chemical and biological properties.

The (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile molecule is characterized by its bicyclic framework, which includes a six-membered ring fused to a three-membered ring, with an azide group (N) and a cyano group (CN) attached at specific positions. This structural arrangement provides the compound with a high degree of conformational rigidity and stereochemical specificity, making it an attractive scaffold for the design and synthesis of novel bioactive molecules.

Recent advancements in synthetic organic chemistry have enabled the efficient and scalable synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile. Various synthetic routes have been reported in the literature, including transition-metal-catalyzed reactions and organocatalytic approaches. These methods have not only improved the yield and purity of the final product but have also expanded the scope for functional group modifications, allowing for the creation of a diverse array of derivatives with tailored properties.

In the realm of medicinal chemistry, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile has shown promise as a lead compound for drug discovery efforts targeting various therapeutic areas. Its unique structure and chemical properties make it an excellent candidate for the development of small-molecule inhibitors and modulators of key biological targets. For instance, studies have demonstrated that derivatives of this compound exhibit potent activity against specific enzymes and receptors involved in neurodegenerative diseases, cancer, and inflammatory disorders.

One notable application of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile is in the field of neuroscience. Research has shown that certain derivatives of this compound can effectively cross the blood-brain barrier and modulate neurotransmitter systems implicated in conditions such as Alzheimer's disease and Parkinson's disease. These findings have opened new avenues for the development of novel therapeutic agents that can address unmet medical needs in these areas.

In addition to its potential as a therapeutic agent, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile has also been explored for its use in chemical biology and drug discovery platforms. The compound's rigid structure and well-defined stereochemistry make it an ideal scaffold for high-throughput screening (HTS) campaigns aimed at identifying hit compounds with desired biological activities. Moreover, its synthetic accessibility allows for rapid optimization and lead optimization processes.

From a safety perspective, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile is generally considered to be safe for use in laboratory settings when proper handling protocols are followed. However, as with any chemical compound, it is essential to adhere to standard safety guidelines to ensure the well-being of researchers and laboratory personnel.

In conclusion, (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (CAS No. 866083-42-3) represents a valuable addition to the arsenal of compounds available for chemical and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting target for further investigation and development into potential therapeutic agents.

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